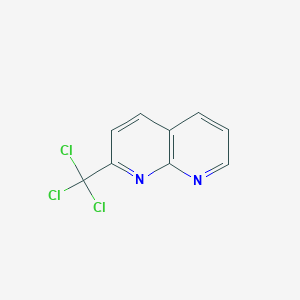
2-(Trichloromethyl)-1,8-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trichloromethyl)-1,8-naphthyridine is an organic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a trichloromethyl group attached to the naphthyridine ring. Naphthyridines are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trichloromethyl)-1,8-naphthyridine typically involves the introduction of the trichloromethyl group into the naphthyridine framework. One common method involves the reaction of 1,8-naphthyridine with trichloromethylating agents under controlled conditions. For example, the reaction can be carried out using trichloromethyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trichloromethyl)-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The trichloromethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other reduced forms.
Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the trichloromethyl group can yield carboxylic acids, while reduction can produce methyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Trichloromethyl)-1,8-naphthyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(Trichloromethyl)-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The trichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-6-(trichloromethyl)pyridine: Another compound with a trichloromethyl group, used as a nitrification inhibitor in agriculture.
2,5-Di(het)arylpyridines: Compounds with similar structural features, used in various scientific and industrial applications.
Uniqueness
2-(Trichloromethyl)-1,8-naphthyridine is unique due to its specific naphthyridine framework and the presence of the trichloromethyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
125902-24-1 |
|---|---|
Molekularformel |
C9H5Cl3N2 |
Molekulargewicht |
247.5 g/mol |
IUPAC-Name |
2-(trichloromethyl)-1,8-naphthyridine |
InChI |
InChI=1S/C9H5Cl3N2/c10-9(11,12)7-4-3-6-2-1-5-13-8(6)14-7/h1-5H |
InChI-Schlüssel |
RKPRCMZLYCSITP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(N=C1)N=C(C=C2)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


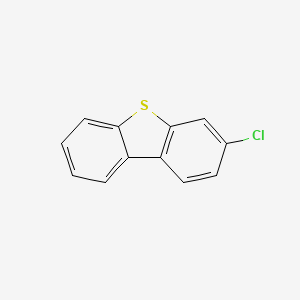

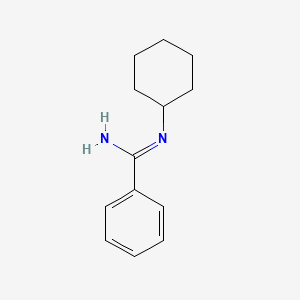

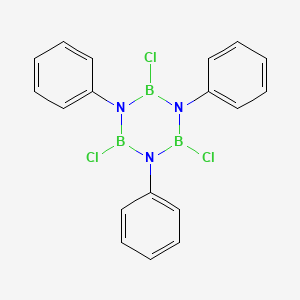
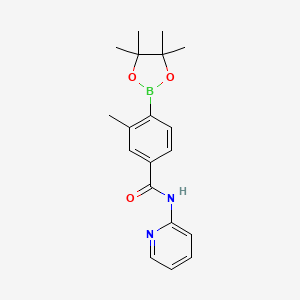
![(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetic acid](/img/structure/B13888954.png)
![2-[4-(2-Sec-butylphenoxy)piperidin-1-yl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine](/img/structure/B13888960.png)
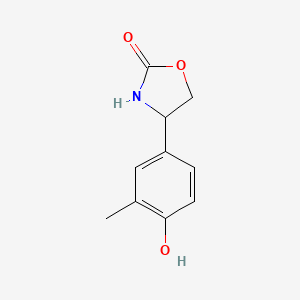
![2-[4-(Bromomethyl)phenyl]-1-isopropyl-4-(trifluoromethyl)imidazole](/img/structure/B13888969.png)

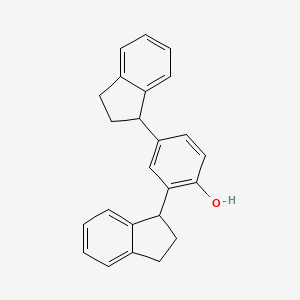

![Ethyl 3-(benzenesulfonyl)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13889009.png)
